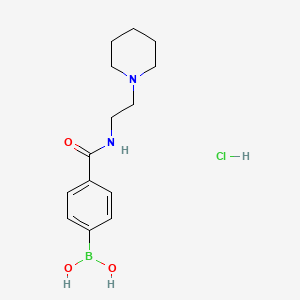

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

描述

The compound "(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride" (CAS 957060-72-9) is a boronic acid derivative with a molecular weight of 312.60 g/mol and the formula C14H20BN3O2·HCl. It features a piperidine moiety linked via an ethylcarbamoyl group to a phenylboronic acid core, with a hydrochloride salt enhancing solubility. The compound is stored under inert conditions at 2–8°C and is currently listed as out of stock, with pricing at €350 for a 5g quantity . Safety data indicate GHS hazard classifications, including acute toxicity and skin irritation risks, necessitating proper handling protocols .

属性

IUPAC Name |

[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3.ClH/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17;/h4-7,19-20H,1-3,8-11H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPTXOJQSHKUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657077 | |

| Record name | (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-72-9 | |

| Record name | Boronic acid, B-[4-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}benzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Preparation of Aryl Halide Precursor

| Reagents | Conditions | Product |

|---|---|---|

| 4-Bromobenzene, Carbamate derivative | Base (e.g., triethylamine), Solvent (e.g., THF) | 4-Bromophenylcarbamate |

Step 3: Boronic Acid Formation

| Reagents | Conditions | Product |

|---|---|---|

| Intermediate from Step 2, Bis(pinacolato)diboron | Palladium catalyst, Base (e.g., potassium acetate), Solvent (e.g., toluene) | (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid |

Step 4: Hydrochloride Salt Formation

| Reagents | Conditions | Product |

|---|---|---|

| (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, Hydrochloric acid | Solvent (e.g., ethanol) | (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride |

Analysis and Discussion

The synthesis of this compound involves multiple steps, each requiring careful control of reaction conditions to achieve high yields and purity. The use of palladium catalysts in the Suzuki-Miyaura coupling step is crucial for efficient boronic acid formation. The hydrochloride salt formation is typically straightforward, involving the reaction of the boronic acid with hydrochloric acid in a suitable solvent.

化学反应分析

Types of Reactions

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert it into different boronic acid derivatives with altered functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

科学研究应用

Chemistry

In chemistry, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

In biological research, this compound is used as a probe to study enzyme functions and interactions. Its boronic acid moiety allows it to bind to specific enzymes, making it useful in enzyme inhibition studies .

Medicine

It is being investigated for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .

作用机制

The mechanism of action of (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to analogs with boronic acid groups and nitrogen-containing substituents. Key differences lie in the linker groups (carbamoyl vs. direct attachment) and substituent types (piperidine vs. piperazine or dimethylamino groups).

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (EUR, 1g) | Key Structural Features |

|---|---|---|---|---|---|---|

| Target Compound | 957060-72-9 | C14H20BN3O2·HCl | 312.60 | 98% | 350 (5g) | Piperidinylethylcarbamoyl phenyl boronic acid HCl |

| (4-(Piperidin-1-yl)phenyl)boronic acid | 229009-42-1 | C11H14BNO2 | 211.05 | 95% | 120 | Piperidine directly attached to phenyl |

| (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid HCl | 1150114-76-3 | C12H18BN3O2·HCl | 283.56 | 90% | N/A | Dimethylaminoethylcarbamoyl linker |

| (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid HCl | 1704069-16-8 | C13H22BClN2O2 | 284.59 | N/A | 420 | 4-Methylpiperazine substituent |

Key Observations :

- Molecular Weight : The target compound has the highest molecular weight (312.60 g/mol) due to its carbamoyl linker and hydrochloride salt. Compounds with direct piperidine attachment (e.g., CAS 229009-42-1) are lighter (~211 g/mol) .

- Purity and Price : The target compound is among the highest-priced (€350/5g) and purest (98%), reflecting synthetic complexity. In contrast, simpler analogs like CAS 229009-42-1 cost €120/g at 95% purity .

- Solubility: Hydrochloride salts (target, CAS 1150114-76-3) likely exhibit improved aqueous solubility compared to non-salt forms, critical for biological applications .

生物活性

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 957060-72-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and related studies.

- Chemical Formula : C14H22BClN2O3

- Molecular Weight : 276.14 g/mol

- Appearance : White to off-white solid

- Purity : Typically ≥95%

Antibacterial Activity

Recent studies have highlighted the effectiveness of phenylboronic acid derivatives, including this compound, against various bacterial strains. The compound has shown promise as an inhibitor of serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

-

Mechanism of Action :

- The compound inhibits class A carbapenemases (e.g., KPC-2 and GES-5) and class C cephalosporinases (AmpC). These enzymes are critical in the hydrolysis of β-lactam antibiotics, making their inhibition vital for restoring antibiotic efficacy .

- Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, as confirmed by X-ray crystallography .

-

Synergistic Effects :

- In vitro studies have demonstrated that when combined with meropenem or ceftazidime, this compound significantly enhances the effectiveness of these antibiotics against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values indicate strong synergistic interactions .

Case Studies and Research Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

Anticancer Activity

Research into boronic acids has also revealed potential anticancer properties. Some derivatives have been shown to act as proteasome inhibitors, leading to cell cycle arrest in cancer cells.

常见问题

Q. Answer :

- HRMS : Confirm molecular weight (exact mass: 312.1492) and isotopic patterns .

- 1H/13C NMR : Verify piperidine ring protons (δ 1.4–2.8 ppm) and boronic acid resonance (δ 7.5–8.2 ppm for aromatic protons) .

- HPLC-PDA : Use C18 columns with gradient elution (methanol:buffer) to detect impurities (<2%) and ensure batch consistency .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Q. Answer :

- Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water mixtures (3:1) at 60–80°C yield high coupling efficiency .

- Protodeboronation mitigation : Add K2CO3 (2 eq) to stabilize the boronate intermediate and reduce side reactions .

- Substrate scope : Test aryl halides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) for enhanced reactivity .

Advanced Question: What are the key challenges in quantifying this compound in biological matrices, and how can they be addressed?

Q. Answer :

- Matrix interference : Plasma proteins may bind to the boronic acid. Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) for cleanup .

- Sensitivity limits : LC-MS/MS with MRM transitions (e.g., m/z 312→154 for quantification) achieves detection limits of 1–5 ng/mL .

- Internal standards : Deuterated analogs (e.g., d4-boronic acid) improve accuracy in pharmacokinetic studies .

Basic Question: How does the piperidine moiety impact the compound’s pharmacokinetic properties?

Q. Answer :

- Lipophilicity : The piperidine ring increases logP (~2.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Salt formation (HCl) counteracts this trade-off .

- Metabolism : Piperidine N-oxidation by CYP3A4 may generate metabolites requiring identification via liver microsome assays .

Advanced Question: What strategies are effective in resolving contradictory data in SAR studies involving this compound?

Q. Answer :

- Crystallography : Co-crystallize with target proteins (e.g., proteases) to validate binding modes and explain potency discrepancies .

- Free-energy perturbation : Computational modeling predicts substituent effects on affinity, guiding rational analog design .

- Orthogonal assays : Confirm cellular activity (e.g., FRET for enzyme inhibition) alongside biochemical assays to rule out assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。